![molecular formula C8H10BrNOS B1377174 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide CAS No. 1427380-94-6](/img/structure/B1377174.png)
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . This compound is characterized by the presence of a thiazole ring, which is known for its versatility and significant biological activities
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH). The final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives possess potent antibacterial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have also been assessed for antifungal activity. Compounds have been tested against pathogenic fungi, revealing promising results that support their application in antifungal therapies .
Anti-inflammatory Effects
Thiazoles are recognized for their anti-inflammatory properties. Specific derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .
Anticancer Potential
The anticancer properties of thiazole derivatives are another area of active research. Compounds related to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have been investigated for their ability to inhibit cancer cell proliferation across various cell lines. Notably, some derivatives demonstrated significant cytotoxicity against melanoma and other cancer types while exhibiting minimal toxicity to normal cells .
Synthesis and Characterization
A comprehensive study focused on synthesizing novel thiazole derivatives highlighted the effectiveness of using cyclopropyl groups to enhance biological activity. The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry, confirming their structures and purities .
In Vivo Studies
In vivo studies assessing the anti-inflammatory effects of thiazole derivatives showed a marked reduction in edema in animal models when treated with these compounds. This suggests a mechanism of action that could be harnessed for therapeutic interventions in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide can be compared to other thiazole-containing compounds, such as:
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: This compound also contains a cyclopropyl group and a heterocyclic ring, but it differs in its specific structure and chemical properties.
Imidazole-containing compounds: These compounds share some structural similarities with thiazoles but have different biological activities and applications.
Indole derivatives: Indole compounds have a different core structure but can exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the thiazole ring and the cyclopropyl group, which imparts distinct chemical and biological properties .
Biological Activity
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H10BrN2OS
- SMILES Notation : CC(C1=CSC(=N1)C2CC2)O
- InChI : InChI=1S/C8H10BrN2OS/c1-7(10)8(9)6-4-11-5(3-6)2-1/h4-5H,1-3H2
This compound features a cyclopropyl group attached to a thiazole ring, which is significant for its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 4.51 |
2 | Escherichia coli | 3.92 |
3 | Candida albicans | 4.01 |
Anticancer Activity
Thiazoles are also recognized for their anticancer potential. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines .
Case Study : A study evaluated a series of thiazole derivatives where one compound exhibited an IC50 value of 18 µM against A431 cells, indicating potent anticancer activity .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various models. Compounds similar to this compound were tested for their ability to prevent seizures in animal models, showing promising results with protective indices indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural features. Key factors influencing activity include:
- Substituents on the Thiazole Ring : Electron-donating groups (e.g., methyl groups) at specific positions enhance cytotoxicity.
- Ring Size and Configuration : The cyclopropyl ring contributes to the overall stability and interaction with biological targets.
For instance, modifications at the 4-position of the thiazole ring have been shown to significantly affect both antimicrobial and anticancer activities .
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXQWWIUIVBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.